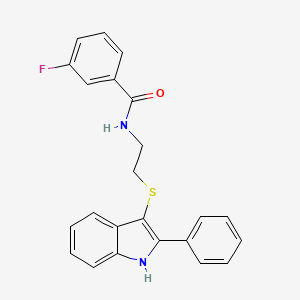
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein that plays a crucial role in the growth and proliferation of cancer cells.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves the inhibition of tubulin. Tubulin is a protein that forms the microtubules that are essential for cell division. By inhibiting tubulin, 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can prevent the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide are primarily related to its inhibition of tubulin. By inhibiting tubulin, it can prevent the formation of microtubules, which are essential for cell division. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide in lab experiments is its potency as an inhibitor of tubulin. This makes it an effective tool for studying the role of tubulin in cell division and cancer progression. Additionally, its anti-angiogenic effects make it a useful tool for studying the process of angiogenesis in cancer. However, one limitation of using 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy in animal models of cancer, as well as exploring its potential for use in combination with other anticancer agents. Another direction is to study its effects on other cellular processes besides tubulin inhibition, such as DNA damage repair and cell signaling pathways. Finally, future research could focus on developing new analogs of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide with improved potency and selectivity for tubulin inhibition.
Méthodes De Synthèse
The synthesis of 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-phenyl-1H-indole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptoethylamine to form the thioether intermediate. Finally, the thioether intermediate is reacted with 3-fluorobenzoyl chloride to form the desired product.
Applications De Recherche Scientifique
3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide has been extensively studied for its potential as an anticancer agent. It is a potent inhibitor of the protein tubulin, which is involved in the formation of the microtubules that are essential for cell division. By inhibiting tubulin, 3-Fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can prevent the growth and proliferation of cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-18-10-6-9-17(15-18)23(27)25-13-14-28-22-19-11-4-5-12-20(19)26-21(22)16-7-2-1-3-8-16/h1-12,15,26H,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNDSDAMASYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

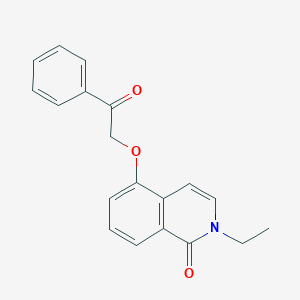
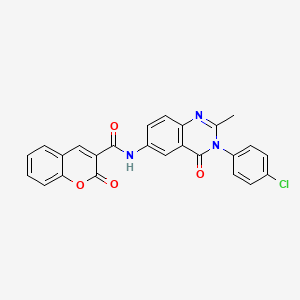
![N-(4-carbamoylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2652880.png)
![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)
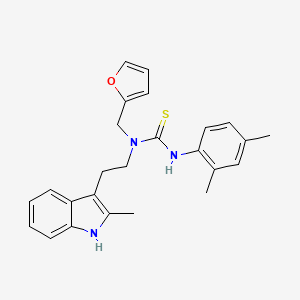
![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)
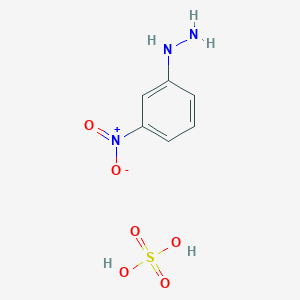
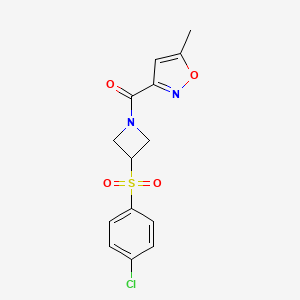
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)
![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)
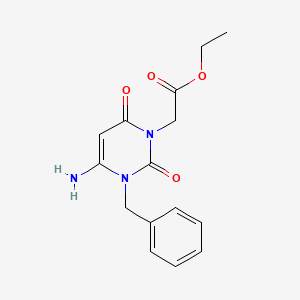
![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)
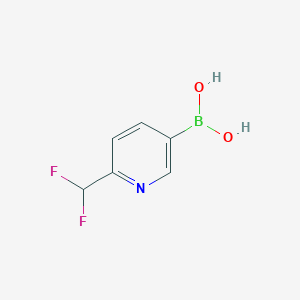
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)